4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a methanesulfonyl group and an oxadiazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the methanesulfonyl group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the benzamide group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to partially or fully reduced oxadiazole rings.
Scientific Research Applications
4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-methanesulfonyl-N-methoxy-N-methylbenzamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which have garnered attention for their potential biological activities, particularly as antibacterial agents. The structure of this compound suggests that it may possess unique properties due to the presence of the oxadiazole ring and the methanesulfonyl group.
- Molecular Formula : CxHyNzOaSb
- Molecular Weight : Approximately 400 g/mol (exact value may vary based on specific substituents)
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms by which these compounds exert their effects include:
- Inhibition of Bacterial Growth : Studies have shown that oxadiazol-containing compounds can inhibit bacterial growth through various pathways. For instance, some compounds have been identified as inhibitors of trans-translation in bacteria, a critical process for protein synthesis .
- Membrane Depolarization : Certain derivatives lead to depolarization of bacterial membranes, which disrupts cellular homeostasis and contributes to bacterial cell death .
- Multi-targeting Antibiotics : Recent findings suggest that some oxadiazol derivatives can target multiple bacterial pathways, including menaquinone biosynthesis and essential protein regulation .
Biological Activity Data
The following table summarizes the biological activity data for selected related compounds within the same class:
Compound Name | MIC (µg/mL) | Target Bacteria | Notes |
---|---|---|---|
HSGN-94 | 0.25 | MRSA | Inhibits lipoteichoic acid biosynthesis |
HSGN-220 | 0.06 | MRSA | Multi-targeting antibiotic |
HSGN-237 | 0.25 | Neisseria gonorrhoeae | High tolerability in human cell lines |
KKL-35 | 0.5 | Various Gram-positive | Inhibitor of trans-translation |
Case Studies
Several studies have highlighted the efficacy of N-(1,3,4-oxadiazol-2-yl)benzamides:
- Study on MRSA : A comparative study demonstrated that halogenated N-(1,3,4-oxadiazol-2-yl)benzamides exhibit remarkable antibacterial activity against MRSA strains with low MIC values. The study also indicated a low propensity for resistance development over prolonged exposure .
- Gastrointestinal Absorption : Research on HSGN-238 revealed its potential for high systemic absorption when administered orally, making it a candidate for treating gonococcal infections .
- Proteomic Analysis : Global proteomics and RNA expression analysis conducted on S. aureus treated with HSGN compounds provided insights into their multi-targeting mechanisms and highlighted pathways impacted by these treatments .
Properties
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJUPOXAZOPSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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